molecular formula C13H29O3P B12958316 1-Dibutoxyphosphorylpentane

1-Dibutoxyphosphorylpentane

Cat. No.: B12958316
M. Wt: 264.34 g/mol
InChI Key: DNQUCFAIFMXLHU-UHFFFAOYSA-N
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Description

1-Dibutoxyphosphorylpentane is a hypothetical organophosphorus compound characterized by a pentane backbone substituted at the 1-position with a dibutoxyphosphoryl group (–PO(OBut)₂). Phosphoryl derivatives are notable for their roles as ligands, intermediates in organic synthesis, and flame retardants, depending on substituent groups .

Properties

Molecular Formula

C13H29O3P

Molecular Weight

264.34 g/mol

IUPAC Name

1-dibutoxyphosphorylpentane

InChI

InChI=1S/C13H29O3P/c1-4-7-10-13-17(14,15-11-8-5-2)16-12-9-6-3/h4-13H2,1-3H3

InChI Key

DNQUCFAIFMXLHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCP(=O)(OCCCC)OCCCC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Dibutoxyphosphorylpentane typically involves the reaction of phosphoryl chloride with butanol in the presence of a base, followed by the addition of pentane. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-Dibutoxyphosphorylpentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of phosphoryl oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.

    Substitution: Nucleophilic substitution reactions are common, where the butoxy groups can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of phosphoric acid derivatives.

Scientific Research Applications

1-Dibutoxyphosphorylpentane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Dibutoxyphosphorylpentane involves its interaction with molecular targets through its phosphoryl group. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the context. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on the phosphorus atom critically influence reactivity and stability. A comparison with key analogs is outlined below:

Table 1: Structural and Electronic Comparison
Compound Phosphorus Substituents Backbone Structure Key Electronic Effects
1-Dibutoxyphosphorylpentane (hypothetical) –PO(OBut)₂ Pentane Electron-withdrawing (P=O), sterically bulky butoxy groups
1,5-Bis-(diphenylphosphino)-pentane –PH₂(C₆H₅)₂ (two groups at 1,5) Pentane Electron-rich (P–C), π-backbonding capacity
1-Diphenylphosphoryl-4-methyl-1-phenylpentan-3-one –PO(C₆H₅)₂ Branched pentanone Strong electron-withdrawing, aromatic conjugation

Key Observations :

  • This compound: The butoxy groups (–OBut) enhance solubility in nonpolar solvents compared to phenyl-substituted analogs. The phosphoryl group (P=O) increases polarity but reduces nucleophilicity relative to phosphines.
  • 1,5-Bis-(diphenylphosphino)-pentane: The diphenylphosphino groups (–PH(C₆H₅)₂) enable strong metal coordination, making it valuable in catalysis (e.g., cross-coupling reactions) .
  • 1-Diphenylphosphoryl-4-methyl-1-phenylpentan-3-one : The phosphoryl group stabilizes the ketone moiety via resonance, influencing its reactivity in condensation reactions .
Table 2: Application Profiles
Compound Primary Applications Industrial Relevance
This compound Potential ligand, solvent additive, or flame-retardant precursor Limited direct data; inferred from analogs
1,5-Bis-(diphenylphosphino)-pentane Catalyst ligand (e.g., in palladium-mediated reactions) High (specialty chemicals market)
1-Diphenylphosphoryl-4-methyl-1-phenylpentan-3-one Intermediate in pharmaceutical synthesis Moderate (niche synthetic routes)

Analysis :

  • The butoxy groups in this compound may improve compatibility with polymer matrices, suggesting utility in flame retardancy. However, its ligand efficacy in catalysis is likely inferior to phosphino analogs due to weaker metal coordination .
  • In contrast, 1,5-Bis-(diphenylphosphino)-pentane’s strong metal-binding capacity drives its demand in asymmetric synthesis, with a global market emphasizing high-purity grades .

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